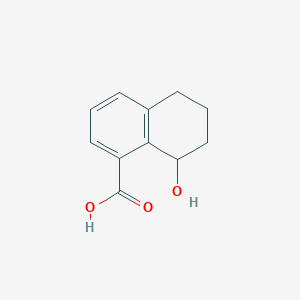
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of 1-Naphthalenecarboxylic acid. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-keto-.
Reduction: Formation of 1-Naphthalenemethanol, 5,6,7,8-tetrahydro-8-hydroxy-.
Substitution: Formation of 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-chloro-.
Scientific Research Applications
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxylic acid: Lacks the tetrahydro and hydroxyl groups, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid: Similar structure but lacks the hydroxyl group, affecting its chemical properties and reactivity.
1-Naphthalenemethanol: Contains a hydroxyl group but lacks the carboxylic acid group, leading to different reactivity and applications.
Uniqueness
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5,9,12H,2,4,6H2,(H,13,14) |
InChI Key |
IWKURRAOVBDUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


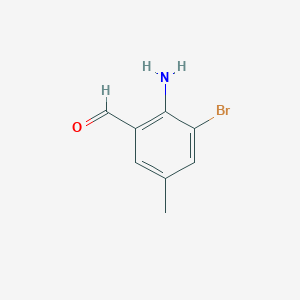
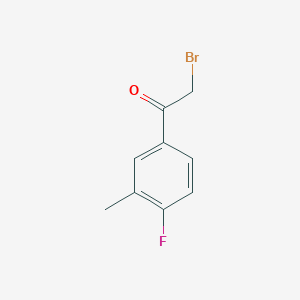
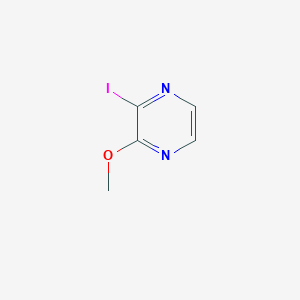
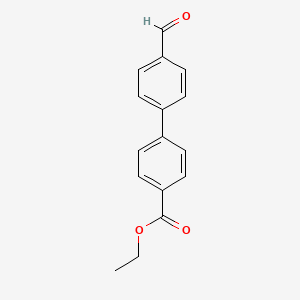
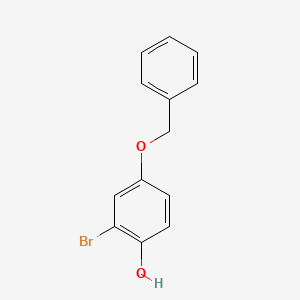

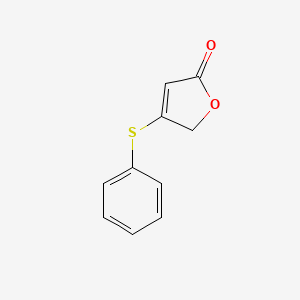

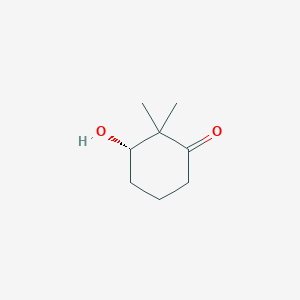
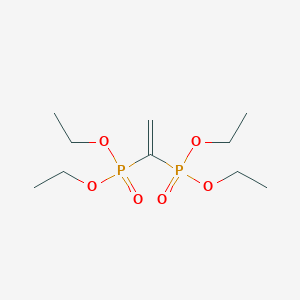
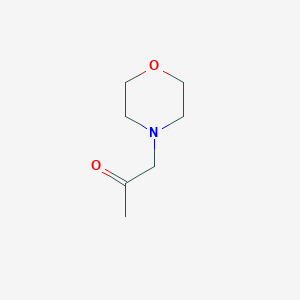

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)
![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
